Cas no 49751-51-1 ((2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol)
![(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol structure](https://pt.kuujia.com/scimg/cas/49751-51-1x500.png)
49751-51-1 structure
Nome do Produto:(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol Propriedades químicas e físicas
Nomes e Identificadores
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- (2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
- Garamine Triacetate Salt (Gentamicin Impurity)
- GARAMINE
- 2-Deoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-streptamine
- 4,6-Diamino-2,3-dihydroxycyclohexyl 3-deoxy-4-C-methyl-3-(methylamino)pentopyranoside
- DTXSID30964388
- 49751-51-1
- CHEBI:198396
- MCC0122
- 2-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-5-methyl-4-(methylamino)oxane-3,5-diol
- 2-DEOXY-4-O-(3-DEOXY-4-C-METHYL-3-(METHYLAMINO)-.BETA.-L-ARABINOPYRANOSYL)-L-STREPTAMINE
- Q27265204
- UNII-6NP76G3L65
- D-STREPTAMINE, 2-DEOXY-6-O-(3-DEOXY-4-C-METHYL-3-(METHYLAMINO)-.BETA.-L-ARABINOPYRANOSYL)-
- (2R,3R,4R,5R)-2-(((1S,2S,3R,4S,6R)-4,6-Diamino-2,3-dihydroxycyclohexyl)oxy)-5-methyl-4-(methylamino)tetrahydro-2H-pyran-3,5-diol
- (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
- SCHEMBL691849
- GENTAMICIN SULFATE IMPURITY B [EP IMPURITY]
- D-Streptamine, 2-deoxy-6-O-(3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl)-
- 6NP76G3L65
- 2-DEOXY-4-O-(3-DEOXY-4-C-METHYL-3-(METHYLAMINO)-BETA-L-ARABINOPYRANOSYL)-L-STREPTAMINE
- GENTAMICIN SULFATE IMPURITY B (EP IMPURITY)
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- MDL: MFCD18086951
- Inchi: InChI=1S/C13H27N3O6/c1-13(20)4-21-12(9(19)11(13)16-2)22-10-6(15)3-5(14)7(17)8(10)18/h5-12,16-20H,3-4,14-15H2,1-2H3/t5-,6+,7+,8+,9-,10-,11+,12+,13-/m0/s1
- Chave InChI: ONKJLIUSEXIAKL-WEURQOBLSA-N
- SMILES: CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)O)N)N)O
Propriedades Computadas
- Massa Exacta: 321.19000
- Massa monoisotópica: 321.18998559g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 7
- Contagem de aceitadores de ligações de hidrogénio: 9
- Contagem de Átomos Pesados: 22
- Contagem de Ligações Rotativas: 3
- Complexidade: 389
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 9
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: -4.3
- Superfície polar topológica: 163Ų
Propriedades Experimentais
- Densidade: 1.40
- PSA: 163.45000
- LogP: -2.00060
(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-490083-1mg |
Garamine Triacetate Salt, |
49751-51-1 | 1mg |
¥2708.00 | 2023-09-05 | ||
Cooke Chemical | LN276389-10mg |
Garamine acetate salt |
49751-51-1 | ≥95% | 10mg |
RMB 24073.60 | 2025-02-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-490083-1 mg |
Garamine Triacetate Salt, |
49751-51-1 | 1mg |
¥2,708.00 | 2023-07-11 | ||
abcr | AB465282-1 mg |
Garamin, 95%; . |
49751-51-1 | 95% | 1mg |
€119.00 | 2023-07-18 | |
Biosynth | OG46090-10 mg |
Garamine acetate salt |
49751-51-1 | 10mg |
$2,420.00 | 2023-01-03 | ||
abcr | AB465282-10 mg |
Garamin, 95%; . |
49751-51-1 | 95% | 10mg |
€938.00 | 2023-07-18 | |
A2B Chem LLC | AG47799-5mg |
Garamine |
49751-51-1 | 5mg |
$1288.00 | 2024-04-19 | ||
Biosynth | OG46090-2 mg |
Garamine acetate salt |
49751-51-1 | 2mg |
$825.00 | 2023-01-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1945792-5mg |
(2r,3r,4r,5r)-2-(((1s,2s,3r,4s,6r)-4,6-Diamino-2,3-dihydroxycyclohexyl)oxy)-5-methyl-4-(methylamino)tetrahydro-2h-pyran-3,5-diol |
49751-51-1 | 98% | 5mg |
¥13675.00 | 2024-05-11 | |
Biosynth | OG46090-5 mg |
Garamine acetate salt |
49751-51-1 | 5mg |
$1,760.00 | 2023-01-03 |
(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol Literatura Relacionada
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1. Semisynthetic aminoglycoside antibacterials. Part IV. Synthesis of antibiotic JI-20A, gentamicin B, and related compoundsMax Kugelman,Alan K. Mallams,H. Frederick Vernay J. Chem. Soc. Perkin Trans. 1 1976 1126
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2. Semisynthetic aminoglycoside antibacterials. Part 11. Solution conformations of semisynthetic and naturally occurring aminoglycoside antibioticsPeter J. L. Daniels,Alan K. Mallams,Stuart W. McCombie,James B. Morton,Tatanahalli L. Nagabhushan,Dinanath F. Rane,Paul Reichert,John J. Wright J. Chem. Soc. Perkin Trans. 1 1981 2209
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3. Index of subjects, 1976
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4. Semisynthetic aminoglycoside antibacterials. Part II. Synthesis of gentamicin X2 and related compoundsMax Kugelman,Alan K. Mallams,H. Frederick Vernay,David F. Crowe,George Detre,Masato Tanabe,Dennis M. Yasuda J. Chem. Soc. Perkin Trans. 1 1976 1097
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5. Semisynthetic aminoglycoside antibacterials. Part I. Preparation of selectively protected garamine derivativesMax Kugelman,Alan K. Mallams,H. Frederick Vernay,David F. Crowe,Masato Tanabe J. Chem. Soc. Perkin Trans. 1 1976 1088
49751-51-1 ((2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol) Produtos relacionados
- 52093-21-7(Micronomicin)
- 49863-47-0(D-Streptamine,O-2-amino-2,7-dideoxy-D-glycero-a-D-gluco-heptopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy-)
- 1403-66-3(Gentamicin)
- 2377235-79-3(Butanedioic acid, compd. with 1,2,3,4-tetrahydro-1,2,4-trimethylbenzofuro[3,2-c]pyridine (1:1))
- 49759-64-0((2S)-2-{(benzyloxy)carbonylamino}-3-(3-fluorophenyl)propanoic acid)
- 2171289-41-9((2R)-2-{1-benzyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-4-ylformamido}pentanoic acid)
- 1251624-46-0(methyl 4-{2-5-methyl-1-(propan-2-yl)-1H-pyrazole-3-amido-1,3-thiazol-4-yl}benzoate)
- 190004-53-6(1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid)
- 1804797-76-9(Methyl 2-(bromomethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-6-carboxylate)
- 896054-29-8(N-(1,3-benzothiazol-2-yl)-2-{6-(4-ethoxyphenyl)pyridazin-3-ylsulfanyl}acetamide)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:49751-51-1)(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

Pureza:99%
Quantidade:1mg
Preço ($):244.0